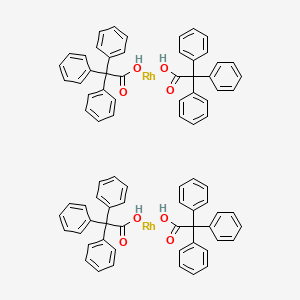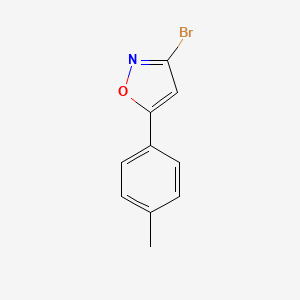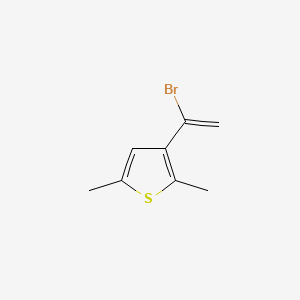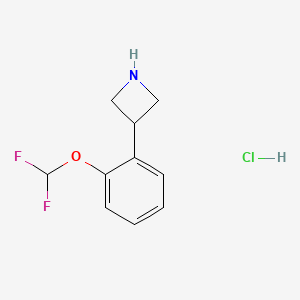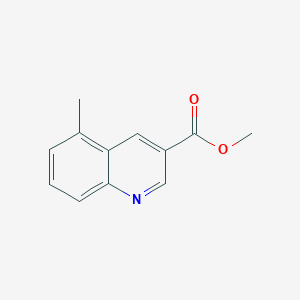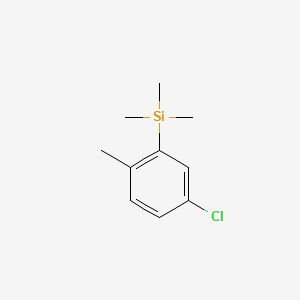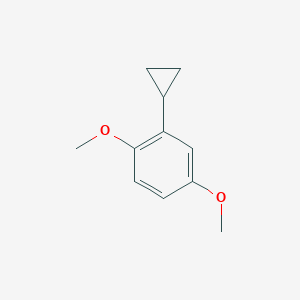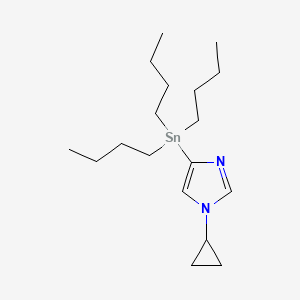
3-Acetyl-4-(trifluoromethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-(trifluoromethyl)indole is a chemical compound characterized by an indole core structure substituted with an acetyl group at the 3-position and a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-(trifluoromethyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with indole or its derivatives as the starting material.
Acetylation: The indole core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-4-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol or other functional groups.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxindole derivatives
Reduction: Alcohols or other reduced derivatives
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group
Aplicaciones Científicas De Investigación
3-Acetyl-4-(trifluoromethyl)indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-Acetyl-4-(trifluoromethyl)indole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
3-Acetyl-4-(trifluoromethyl)indole is unique due to its specific substitution pattern on the indole core. Similar compounds include:
3-Acetyl-4-(trifluoromethyl)biphenyl: This compound has a biphenyl core with similar substitution patterns.
N-(4-((4-benzoyl-1-pyridiniumyl)acetyl)phenyl)-N'-(3-(trifluoromethyl)phenyl)urea bromide: This compound contains a pyridinium group and a trifluoromethyl group.
These compounds share structural similarities but differ in their core structures and functional groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)7-5-15-9-4-2-3-8(10(7)9)11(12,13)14/h2-5,15H,1H3 |
Clave InChI |
CGHYWLDWRNKEMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


